2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Overview
Description
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Heterocycles
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile has been used in the synthesis of new heterocyclic compounds. For instance, research has shown that derivatives of 4-Phenyl-3-oxobutanenitrile, a related compound, are versatile starting materials for creating a variety of polyfunctionally substituted heterocycles (Khalik, 1997).
Reactivity and Transformation
This chemical has been instrumental in various organic transformations. Studies involving the reactivity of similar compounds, like 2-arylidene-3-oxobutanenitrile derivatives, demonstrate their utility in forming complex organic structures (Han et al., 2015).
Role in Synthesis of Benzothiazole Derivatives
In the realm of organic synthesis, 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile, a compound structurally similar to this compound, has been effectively utilized to create several new benzothiazole derivatives (Zaki et al., 2006).
Antioxidant Activity
Research involving structurally related compounds, such as 4-Fluorobenzaldehyde derivatives, reveals promising antioxidant activities. These studies highlight the potential of using similar nitrile derivatives in biological applications (El Nezhawy et al., 2009).
Nonlinear Optics and Drug Development
Some derivatives of similar nitrile compounds have been synthesized and analyzed for their potential in nonlinear optics and drug development, showcasing the broad utility of these compounds in various fields (Murthy et al., 2017).
Biological Activity Against Pathogens
Compounds like 2-Ethoxymethylene-3-oxobutanenitrile exhibit biological activity against bacteria, fungi, and tumor cells, indicating the potential of this compound derivatives in medical research (Černuchová et al., 2005).
Structural and Electronic Factors in Molecular Design
The study of similar nitriles like β-ketoarylhydrazones has provided insights into the interplay between structural and electronic factors, which is crucial in designing molecules with desired properties (Bertolasi et al., 1999).
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system. It is one of the receptors that recognize bacterial components, initiating an immune response .
Mode of Action
This compound, also known as TAK-242, suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This means that TAK-242 prevents TLR4 from sending signals that would normally trigger an inflammatory response .
Biochemical Pathways
The inhibition of TLR4 by TAK-242 affects the pathways that lead to the production of proinflammatory mediators such as cytokines . This includes the suppression of intracellular signaling pathways, such as the mitogen-activated protein kinases pathway . The downstream effects of this suppression include a decrease in the production of inflammatory mediators like NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 .
Pharmacokinetics
The compound’s ability to selectively inhibit tlr4 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of this compound’s action is a suppression of the production of multiple cytokines . This can lead to a decrease in inflammation and potentially provide therapeutic benefits in conditions characterized by excessive inflammation .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-6(14)9(5-13)8-3-2-7(12)4-10(8)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETUACOSRMQVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.